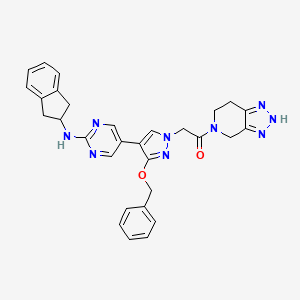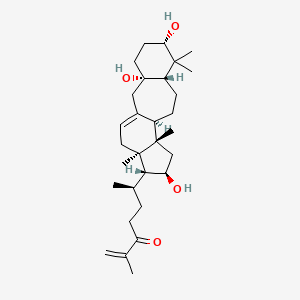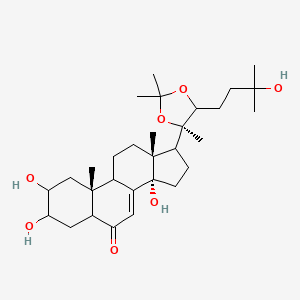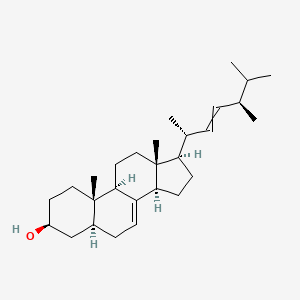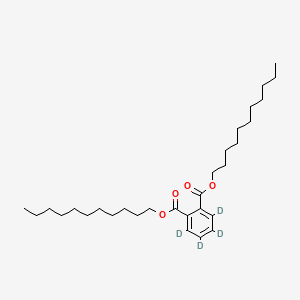
Diundecyl phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl phthalate-d4 is a deuterium-labeled derivative of diundecyl phthalate, a long-chain phthalate ester. Phthalates are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in scientific research as a tracer due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diundecyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated undecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Diundecyl phthalate-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form phthalic acid derivatives.
Reduction: Can be reduced to phthalic alcohol derivatives under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metals or hydrides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Phthalic alcohol derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diundecyl phthalate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving phthalate metabolism and environmental fate.
Biology: In studies of phthalate exposure and its effects on biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of phthalates in the body.
Mécanisme D'action
Diundecyl phthalate-d4 exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, it can interfere with nuclear receptors and disrupt endocrine functions, particularly affecting the hypothalamic-pituitary-gonadal axis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Uniqueness
Diundecyl phthalate-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in tracer studies. This isotopic labeling allows for precise quantification and tracking in various scientific applications, setting it apart from other similar phthalates .
Propriétés
Formule moléculaire |
C30H50O4 |
|---|---|
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
diundecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3/i19D,20D,23D,24D |
Clé InChI |
QQVHEQUEHCEAKS-ZMERNRJISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)[2H])[2H] |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


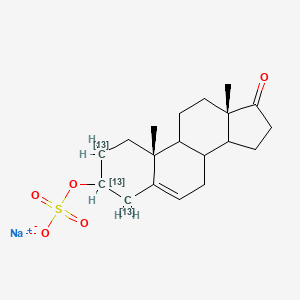
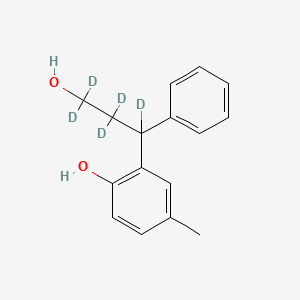

oxane-2-carboxylic acid](/img/structure/B12425644.png)
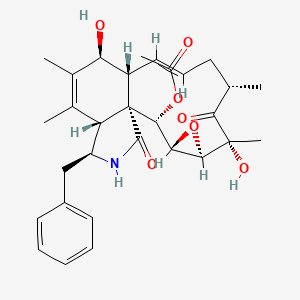
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
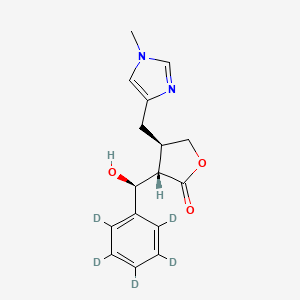

![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
